

Magnesium laurate chemical formula and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium laurate*

Cat. No.: *B1211344*

[Get Quote](#)

An In-depth Technical Guide to **Magnesium Laurate**

Introduction

Magnesium laurate is a metal-organic compound classified as a metallic soap, which is a metal derivative of a fatty acid.^[1] Specifically, it is the magnesium salt of lauric acid (dodecanoic acid).^{[2][3]} This compound is a white, waxy solid with versatile applications across the pharmaceutical, cosmetic, and food industries owing to its properties as a binder, emulsifier, and anti-caking agent.^{[1][4][5]} This guide provides a comprehensive overview of its chemical formula, structure, physicochemical properties, synthesis, and key applications.

Chemical Formula and Structure

Magnesium laurate is formed by one magnesium ion (Mg^{2+}) and two laurate anions ($C_{12}H_{23}O_2^-$). The magnesium atom is in a +2 oxidation state, creating an ionic bond with the carboxylate groups of two lauric acid molecules.^[6]

- Chemical Formula: $C_{24}H_{46}MgO_4$ ^{[1][7]}
- Molecular Formula: $Mg(C_{11}H_{23}COO)_2$ ^[6] or $2C_{12}H_{23}O_2 \cdot Mg$ ^{[8][9]}
- IUPAC Name: Magnesium bis(dodecanoate)^[7]
- Synonyms: Magnesium dodecanoate, Magnesium dilaurate^{[1][7]}

- SMILES: CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Mg+2][7][9]

Structurally, **magnesium laurate** is characterized by a crystalline arrangement where the magnesium ions are organized in parallel planes. These planes are equally spaced and surrounded on both sides by the fully extended zig-zag chains of the laurate fatty acid radicals.^[6] This arrangement results in a single-layer structure.^[6] Infrared spectral analysis confirms the ionic character of **magnesium laurate**, distinguishing it from lauric acid, which exists as a dimer through intermolecular hydrogen bonding.^[6]

Physicochemical Properties

The key physicochemical properties of **magnesium laurate** are summarized in the table below. These properties are crucial for its application in various industrial formulations.

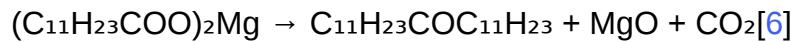
Property	Value	References
Molar Mass / Molecular Weight	422.9 g/mol	[1][2][7]
Melting Point	43.8 °C	[1][10]
Boiling Point	296.1 °C at 760 mmHg	[1][10][11]
Appearance	White, waxy solid	[4]
Solubility in Water	Soluble	[1][5]
Flash Point	134.1 °C	[10][11]
Topological Polar Surface Area	80.3 Å ²	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	18	[2]
Covalently-Bonded Unit Count	3	[2]
Average Planar Distance (XRD)	32.46 Å	[6]

Synthesis and Experimental Protocols

Magnesium laurate is typically prepared through a direct metathesis reaction involving a potassium salt of lauric acid and a soluble magnesium salt.[6]

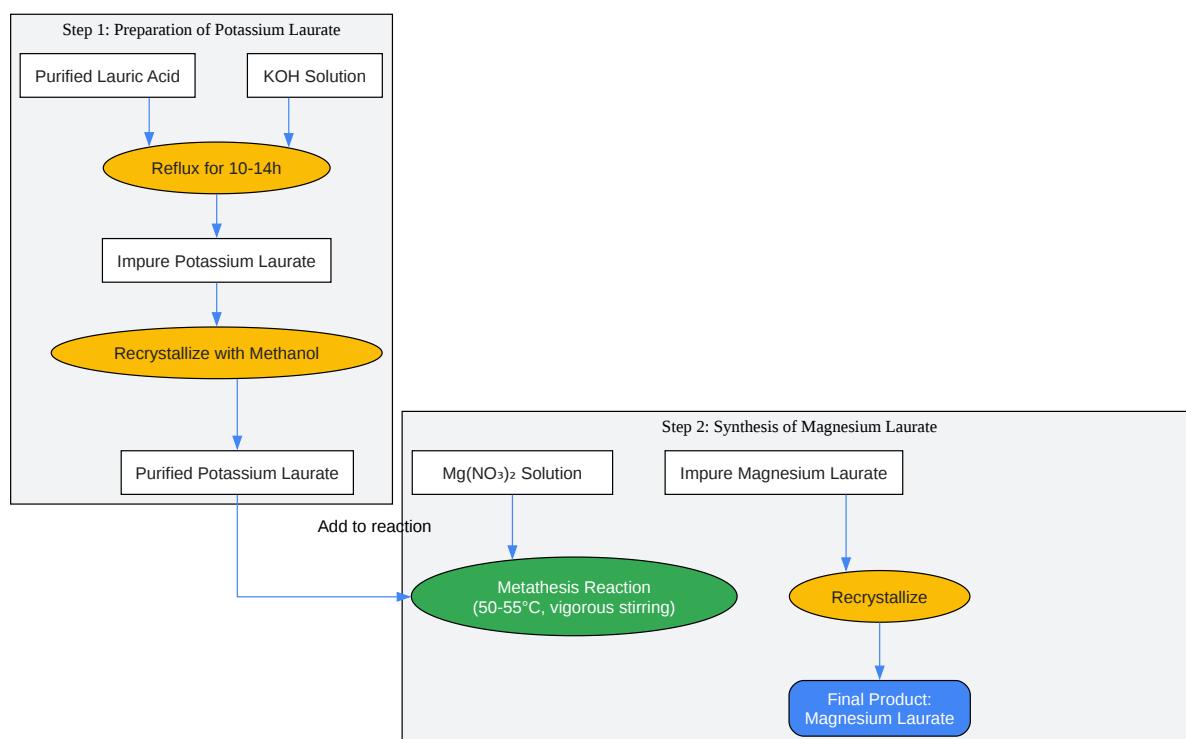
Materials

- Lauric acid ($C_{11}H_{23}COOH$), AR-Grade
- Potassium hydroxide (KOH)
- Magnesium nitrate ($Mg(NO_3)_2$)
- Methanol
- Distilled water


Protocol for Synthesis of Potassium Laurate

- Purification of Lauric Acid: The lauric acid is first purified by distilling it under reduced pressure.[6]
- Saponification: An equivalent amount of the purified lauric acid is mixed with a potassium hydroxide solution.
- Refluxing: The mixture is refluxed in a water bath for 10-14 hours to form potassium laurate (potassium soap).[6]
- Purification: The resulting potassium laurate is purified by recrystallization with methanol.
- Drying: The purified soap is then dried under reduced pressure.[6]

Protocol for Synthesis of Magnesium Laurate


- Metathesis Reaction: The purified potassium laurate is dissolved in distilled water. A slight excess of magnesium nitrate solution is added to the potassium laurate solution at 50-55°C with vigorous stirring.[6] This causes the precipitation of **magnesium laurate**.
- Purification: The precipitated **magnesium laurate** is purified by recrystallization.[6]
- Storage: The final product is stored over magnesium chloride to keep it dry.[6]

The thermal decomposition of **magnesium laurate** results in lauranone ($C_{11}H_{23}COC_{11}H_{23}$), magnesium oxide (MgO), and carbon dioxide (CO_2).^[6] The reaction is as follows:

Visualization of Synthesis Workflow

The logical flow of the synthesis process for **magnesium laurate** is depicted below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Magnesium Laurate**.

Applications in Research and Drug Development

Magnesium laurate's physical and chemical properties make it a valuable excipient in the pharmaceutical industry and a functional ingredient in other sectors.

- Pharmaceuticals: It serves as a binder in the manufacturing of tablets and capsules, helping to ensure the structural integrity and consistent dosage of solid dosage forms.^[4] Its properties as a metallic soap also make it useful as a lubricant and mold-release agent.
- Cosmetics: In cosmetic formulations, it is used as an emulsifying agent to promote the mixing of oil and water-based ingredients.^[4] It also acts as a binding agent, ensuring the cohesion of powdered products like pressed powders and eyeshadows.^[3]
- Food Industry: **Magnesium laurate** is approved for use as a binder, emulsifier, and anti-caking agent in food products.^{[1][2][5]}

Characterization Techniques

The physicochemical characteristics and structure of **magnesium laurate** have been elucidated using several analytical techniques:

- X-Ray Diffraction (XRD): XRD patterns show that **magnesium laurate** is crystalline, with an average long-spacing planar distance of 32.46 Å.^[6] This confirms the ordered arrangement of the metal ions and fatty acid chains.^[6]
- Thermogravimetric Analysis (TGA): TGA indicates that the thermal decomposition of **magnesium laurate** is a zero-order kinetic reaction with an activation energy of 28.72 kcal mol⁻¹.^[6]
- Infrared (IR) Spectroscopy: IR spectra confirm the ionic nature of the bond between the magnesium and the carboxylate groups, distinguishing it from the hydrogen-bonded dimeric structure of lauric acid.^[6]
- Acoustical Studies: Ultrasonic velocity measurements in non-aqueous solutions have been used to study the interaction between **magnesium laurate** and solvent molecules, indicating no significant aggregation below its critical micelle concentration (14.00×10^{-3} mole dm⁻³).^[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Magnesium laurate - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. Cas 4040-48-6,MAGNESIUM LAURATE | lookchem [lookchem.com]
- 5. MAGNESIUM LAURATE | 4040-48-6 [amp.chemicalbook.com]
- 6. tpcj.org [tpcj.org]
- 7. Lauric acid, magnesium salt | C24H46MgO4 | CID 61320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. magnesium laurate | CAS#:4040-48-6 | Chemsric [chemsrc.com]
- 11. magnesium laurate, 4040-48-6 [thegoodsentscompany.com]
- To cite this document: BenchChem. [Magnesium laurate chemical formula and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211344#magnesium-laurate-chemical-formula-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com